SARS-CoV-2-IN-30 (disodium)

Description

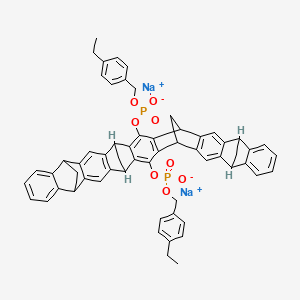

SARS-CoV-2-IN-30 (disodium) (T74948L) is a molecular tweezer characterized by a benzene ring core and two diphosphate ester arms. This compound exhibits dual antiviral mechanisms:

- Inhibition of viral activity: It suppresses SARS-CoV-2 replication with an IC50 of 0.6 μM .

- Blockade of viral entry: It inhibits spike pseudoparticle transduction with an IC50 of 6.9 μM .

Additionally, it disrupts lipid membranes (EC50 = 6.9 μM), suggesting a unique mechanism involving membrane destabilization to prevent viral entry or assembly .

Properties

Molecular Formula |

C60H50Na2O8P2 |

|---|---|

Molecular Weight |

1007.0 g/mol |

IUPAC Name |

disodium;[22-[(4-ethylphenyl)methoxy-oxidophosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] (4-ethylphenyl)methyl phosphate |

InChI |

InChI=1S/C60H52O8P2.2Na/c1-3-31-13-17-33(18-14-31)29-65-69(61,62)67-59-55-51-27-53(49-25-45-41-21-39(43(45)23-47(49)51)35-9-5-7-11-37(35)41)57(55)60(68-70(63,64)66-30-34-19-15-32(4-2)16-20-34)58-54-28-52(56(58)59)48-24-44-40-22-42(46(44)26-50(48)54)38-12-8-6-10-36(38)40;;/h5-20,23-26,39-42,51-54H,3-4,21-22,27-30H2,1-2H3,(H,61,62)(H,63,64);;/q;2*+1/p-2 |

InChI Key |

WWWSFJFLMJCOCG-UHFFFAOYSA-L |

Canonical SMILES |

CCC1=CC=C(C=C1)COP(=O)([O-])OC2=C3C4CC(C3=C(C5=C2C6CC5C7=C6C=C8C9CC(C8=C7)C1=CC=CC=C91)OP(=O)([O-])OCC1=CC=C(C=C1)CC)C1=C4C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-30 (disodium) typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:

Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates through reactions such as nucleophilic substitution or condensation.

Final Coupling Reaction: The final step usually involves coupling the intermediates under specific conditions, such as the presence of a catalyst or a particular solvent, to form the desired compound.

Industrial Production Methods

Industrial production of SARS-CoV-2-IN-30 (disodium) would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-30 (disodium) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often under the influence of specific reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: These can vary widely depending on the specific substitution reaction but often include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

SARS-CoV-2-IN-30 (disodium) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and pathways.

Biology: Investigated for its potential to inhibit viral replication and its interactions with viral proteins.

Medicine: Explored as a potential therapeutic agent for treating COVID-19 by targeting specific viral enzymes.

Industry: Utilized in the development of diagnostic tools and assays for detecting SARS-CoV-2.

Mechanism of Action

The mechanism of action of SARS-CoV-2-IN-30 (disodium) involves its interaction with specific molecular targets within the SARS-CoV-2 virus. This compound is designed to inhibit the activity of viral enzymes, such as the main protease, which is crucial for viral replication. By binding to the active site of these enzymes, SARS-CoV-2-IN-30 (disodium) prevents the virus from processing its polyproteins, thereby hindering its ability to replicate and spread.

Comparison with Similar Compounds

Notes on Data Limitations

Incomplete Data for Direct Comparisons : Compounds like SARS-CoV-2 3CLpro-IN-2 lack published IC50 values, limiting quantitative analysis .

Mechanistic Heterogeneity : Varied targets (spike, protease, polymerase) complicate head-to-head efficacy assessments.

Clinical Relevance Gap : Most data for SARS-CoV-2-IN-30 (disodium) derive from in vitro studies; in vivo pharmacokinetics and safety remain uncharacterized .

Q & A

Q. What is the antiviral mechanism of SARS-CoV-2-IN-30 (disodium), and how can its efficacy be experimentally validated?

SARS-CoV-2-IN-30 (disodium) acts as a molecular tweezer with bis-phosphonate arms and a benzene ring, disrupting viral entry by inhibiting SARS-CoV-2 spike pseudoparticle transduction (IC50 = 6.9 μM) and destabilizing lipid membranes (EC50 = 6.9 μM). To validate efficacy, use in vitro assays such as:

- Pseudovirus neutralization assays : Measure inhibition of viral entry into ACE2-expressing cells.

- Lipid membrane disruption assays : Quantify leakage of fluorescent dyes from liposomes to confirm membrane destabilization.

- Viral replication assays : Monitor viral RNA load via RT-qPCR in infected cell lines treated with the compound .

Q. What are the recommended protocols for handling and storing SARS-CoV-2-IN-30 (disodium) to ensure stability?

- Storage : Store at room temperature (20–25°C) in airtight containers to prevent moisture absorption. Disodium phosphate derivatives are stable for up to 24 months under these conditions.

- Handling : Use anhydrous solvents (e.g., DMSO) for solubilization to avoid hydrolysis. Validate compound integrity post-storage via LC-MS or NMR spectroscopy .

Q. How should researchers design dose-response experiments to determine IC50/EC50 values for this compound?

- Dose range : Test 8–10 concentrations spanning 0.1–100 μM, based on preliminary viability assays.

- Controls : Include untreated cells (negative control) and known inhibitors (e.g., remdesivir) for normalization.

- Replicates : Use triplicate wells per concentration to account for variability.

- Data analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for SARS-CoV-2-IN-30 (disodium) across studies?

Discrepancies may arise from differences in:

- Cell lines : ACE2 receptor density varies (e.g., Vero E6 vs. Calu-3 cells).

- Assay conditions : Pseudovirus vs. live virus models yield divergent results due to spike protein dynamics.

- Compound purity : Validate via HPLC (>95% purity) and control for batch-to-batch variability. Mitigate by standardizing protocols across labs and cross-referencing with orthogonal assays (e.g., cryo-EM for membrane disruption validation) .

Q. What methodologies are recommended for studying the compound’s interaction with viral structural proteins?

- Surface plasmon resonance (SPR) : Measure binding kinetics between SARS-CoV-2-IN-30 (disodium) and spike protein trimers.

- Molecular dynamics simulations : Model compound-lipid interactions to predict membrane disruption mechanisms.

- Cryo-electron microscopy : Visualize structural changes in viral particles post-treatment .

Q. How can genomic epidemiology data be integrated into studies of SARS-CoV-2-IN-30 (disodium) efficacy against emerging variants?

- Variant selection : Prioritize variants with spike protein mutations (e.g., Omicron BA.2.86) from repositories like GISAID.

- Phenotypic assays : Compare neutralization efficacy against pseudoviruses expressing variant spikes.

- Metadata alignment : Use FAIR-compliant contextual data (e.g., PHA4GE specifications) to link genomic metadata with in vitro results .

Q. What statistical approaches are optimal for analyzing high-throughput screening data for this compound?

- Normalization : Use Z-score or B-score methods to correct for plate-to-plate variability.

- Hit selection : Apply strict thresholds (e.g., >50% inhibition at 10 μM, p < 0.01 via Student’s t-test).

- Multi-parametric analysis : Combine efficacy (IC50) and cytotoxicity (CC50) data to calculate selectivity indices .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility when testing SARS-CoV-2-IN-30 (disodium) in different laboratory settings?

- Protocol harmonization : Adopt WHO-recommended guidelines for SARS-CoV-2 antiviral assays.

- Data sharing : Deposit raw data (e.g., dose-response curves, sequencing reads) in public repositories like Zenodo or GenBank.

- Reagent validation : Use WHO International Standards for SARS-CoV-2 RNA and pseudovirus stocks .

Q. What are the best practices for contextualizing findings within existing literature?

- Comparative analysis : Benchmark IC50 values against published data for similar compounds (e.g., molnupiravir, nirmatrelvir).

- Meta-analysis : Use tools like RevMan or R’s metafor package to aggregate results across studies, accounting for heterogeneity via random-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.